[3,3'-Bipyridin]-4-ylmethanol
Description
[3,3'-Bipyridin]-4-ylmethanol is a bipyridine derivative featuring two pyridine rings connected at their 3- and 3'-positions, with a hydroxymethyl (-CH₂OH) substituent at the 4-position of one pyridine ring. Its bipyridine core distinguishes it from monopyridine methanol derivatives, which are more extensively documented in pyridine chemistry literature .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(3-pyridin-3-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-10-3-5-13-7-11(10)9-2-1-4-12-6-9/h1-7,14H,8H2 |
InChI Key |
PDFHTFSFKBPTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridin]-4-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of [3,3’-Bipyridin]-4-ylmethanol often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bipyridin]-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [3,3’-Bipyridin]-4-ylmethanol can yield [3,3’-Bipyridin]-4-carbaldehyde, while reduction can produce [3,3’-Bipyridin]-4-ylmethane.
Scientific Research Applications
[3,3’-Bipyridin]-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be used in the design of biologically active molecules and as a building block for drug development.
Medicine: Its derivatives have potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: It is used in the synthesis of advanced materials, such as polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of [3,3’-Bipyridin]-4-ylmethanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the metal ion and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights two pyridine methanol derivatives with structural similarities to [3,3'-Bipyridin]-4-ylmethanol. While direct comparative studies are absent, structural and substituent-based differences can be inferred to hypothesize key distinctions in reactivity, solubility, and applications.
Structural and Substituent Analysis
The table below summarizes structural features of [3,3'-Bipyridin]-4-ylmethanol and related compounds from the evidence:
Key Differences and Implications
This could enhance metal-binding capabilities for catalytic or medicinal use . Monopyridine derivatives (e.g., entries 102 and 76) lack such coordination versatility but may exhibit improved solubility due to smaller molecular size.
Electron-Donating Groups: The methoxy (-OCH₃) groups in compound 76 enhance electron density on the pyridine ring, possibly stabilizing charge-transfer interactions or modifying pharmacokinetic properties . Steric Hindrance: The dimethoxymethyl group in compound 102 introduces steric bulk, which could hinder interactions at the pyridine ring’s 3-position.
Hypothesized Physicochemical Properties: Solubility: The trimethoxy-substituted compound (entry 76) may exhibit higher aqueous solubility compared to [3,3'-Bipyridin]-4-ylmethanol due to polar methoxy groups. Stability: The chloro-substituted derivative (entry 102) might be more prone to hydrolysis under basic conditions compared to methoxy analogs.
Research Findings and Limitations
Available Data Gaps
- Synthesis and Characterization: No synthetic routes or spectroscopic data (e.g., NMR, IR) for [3,3'-Bipyridin]-4-ylmethanol are documented in the provided evidence.
- Biological or Catalytic Studies: The monopyridine derivatives listed lack reported biological activity or catalytic performance, limiting functional comparisons.
Theoretical Insights
- Coordination Chemistry: Bipyridine ligands are well-known for forming stable complexes with transition metals (e.g., Ru, Fe). The hydroxymethyl group in [3,3'-Bipyridin]-4-ylmethanol could act as a hydrogen-bond donor, enhancing substrate binding in catalytic systems .
- Drug Design: Methanol-substituted pyridines often serve as intermediates in drug synthesis. The bipyridine scaffold may offer novel pharmacophore geometries compared to monopyridine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
